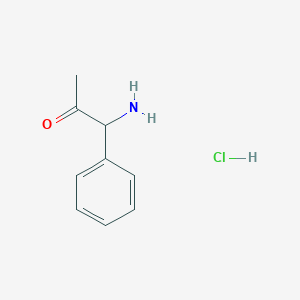

1-Amino-1-phenylpropan-2-one hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-amino-1-phenylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWANCOYVAFWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383869 | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3904-16-3 | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Amino 1 Phenylpropan 2 One Hydrochloride

Classical Chemical Synthesis Approaches

The synthesis of 1-Amino-1-phenylpropan-2-one (B3259658), also known as cathinone (B1664624), can be approached through several well-established organic chemistry reactions. These methods often utilize readily available precursors and common reagents, and can be categorized into three main strategies: Mannich-type reactions, derivatization from phenylacetone (B166967) and its precursors, and transformations from related phenylpropane structures.

Mannich-Type Reactions and Related Condensation Pathways

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org The general mechanism involves the condensation of a primary or secondary amine (or ammonia) with a non-enolizable aldehyde (such as formaldehyde) to form a reactive iminium ion. This electrophile then reacts with an enolizable carbonyl compound, like a ketone, to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com

While direct synthesis of 1-Amino-1-phenylpropan-2-one via a classical Mannich reaction is not extensively documented in readily available literature, a plausible pathway can be proposed based on its mechanism. A hypothetical Mannich-type synthesis could involve acetophenone as the carbonyl compound, formaldehyde as the aldehyde, and ammonia as the amine source.

Hypothetical Mannich Reaction for 1-Amino-1-phenylpropan-2-one:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Acetophenone | Formaldehyde | Ammonia | Acid or Base Catalysis | 1-Amino-1-phenylpropan-2-one |

In this proposed scheme, ammonia and formaldehyde would first react to form an iminium ion. Acetophenone, under the reaction conditions, would form an enolate that would then act as a nucleophile, attacking the iminium ion to yield the final β-amino ketone product. Historically, a similar reaction was observed in 1903 between acetophenone, formaldehyde, and ammonium (B1175870) chloride, leading to the formation of a tertiary amine, demonstrating the feasibility of this type of transformation. thermofisher.com

Derivatization from Phenylacetone (1-Phenylpropan-2-one) and its Precursors

Phenylacetone, also known as P2P, is a key precursor in the synthesis of many phenethylamine compounds and serves as a versatile starting material for producing 1-Amino-1-phenylpropan-2-one. libretexts.org

One synthetic route involves the conversion of the ketone functional group of phenylacetone into an oxime, followed by reduction. The oximation of phenylacetone is achieved by reacting it with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the phenylacetone oxime.

The subsequent step is the reduction of the oxime to the corresponding primary amine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or reduction with sodium borohydride (B1222165). This method is analogous to the synthesis of amphetamine from phenylacetone oxime. study.com

Summary of Oxime-Mediated Synthesis:

| Step | Starting Material | Reagent | Intermediate/Product |

| 1. Oximation | Phenylacetone | Hydroxylamine hydrochloride | Phenylacetone oxime |

| 2. Reduction | Phenylacetone oxime | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-Amino-1-phenylpropan-2-amine* |

*Note: The reduction of the oxime typically yields the corresponding amine, 1-phenyl-2-aminopropane (amphetamine). To obtain 1-Amino-1-phenylpropan-2-one, the ketone group would need to be protected before the amination step and deprotected afterward, or a different synthetic strategy would be required.

Reductive amination is a powerful and direct method for synthesizing amines from ketones or aldehydes. pearson.com This process involves the reaction of a carbonyl compound with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. For the synthesis of 1-Amino-1-phenylpropan-2-one, phenylacetone would be reacted with ammonia in the presence of a suitable reducing agent.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.org The reaction is a cornerstone in the synthesis of many primary amines from ketones.

Reductive Amination of Phenylacetone:

| Ketone | Amine Source | Reducing Agent | Product |

| Phenylacetone | Ammonia | Sodium cyanoborohydride or Catalytic Hydrogenation (e.g., H₂/Ni) | 1-Amino-1-phenylpropan-2-amine* |

*Note: Similar to the oxime route, direct reductive amination of phenylacetone yields 1-phenyl-2-aminopropane. To synthesize 1-Amino-1-phenylpropan-2-one, alternative strategies starting from different precursors are more direct.

Transformations from Related Phenylpropane Structures

A more direct and commonly cited method for the synthesis of 1-Amino-1-phenylpropan-2-one involves the oxidation of precursor molecules that already contain the desired carbon skeleton and amino group.

The oxidation of phenylpropanolamines, such as norephedrine or norpseudoephedrine, provides a direct route to 1-Amino-1-phenylpropan-2-one. This method is advantageous as the stereochemistry of the starting material can influence the stereochemistry of the final product. The reaction involves the oxidation of the secondary alcohol group on the phenylpropane backbone to a ketone.

A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an acidic medium. Other oxidizing agents, such as those based on chromium (e.g., sodium dichromate in sulfuric acid), can also be used. The use of a specific enantiomer of the precursor can lead to a stereoselective synthesis of the corresponding enantiomer of cathinone.

Oxidation of Phenylpropanolamine:

| Starting Material | Oxidizing Agent | Reaction Conditions | Product |

| Phenylpropanolamine (Norephedrine) | Potassium Permanganate (KMnO₄) | Acidic solution (e.g., dilute sulfuric acid) | 1-Amino-1-phenylpropan-2-one |

| Phenylpropanolamine (Norephedrine) | Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid | 1-Amino-1-phenylpropan-2-one |

This oxidative approach is a well-established method for producing cathinone and its derivatives. researchgate.netmdma.ch

Stereoselective Synthesis of 1-Amino-1-phenylpropan-2-one Hydrochloride and its Analogues

Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities. Two primary strategies are employed: enantioselective synthesis, which creates the desired enantiomer directly, and enantiomeric resolution, which involves separating enantiomers from a racemic mixture. nih.gov

Enantioselective and diastereoselective syntheses are foundational to producing optically active β-amino ketones. The Mannich reaction is a cornerstone in this field, involving the aminoalkylation of a carbon acid. rsc.org The development of asymmetric Mannich reactions has been a significant focus, allowing for the direct formation of chiral β-amino ketones with high levels of stereocontrol. organic-chemistry.org

These reactions can be designed to favor the formation of either syn or anti diastereomers. For instance, a highly anti-selective and enantioselective asymmetric Mannich reaction has been developed using an axially chiral amino trifluoromethanesulfonamide catalyst. organic-chemistry.org This reaction, involving aldehydes and N-PMP-protected α-imino ethyl glyoxylate, yields β-amino aldehydes with high diastereomeric and enantiomeric ratios. organic-chemistry.org Similarly, proline-catalyzed Mannich-type reactions can afford anti-products with excellent diastereo- and enantioselectivities. rsc.org

The choice of catalyst and reaction conditions is paramount in determining the stereochemical outcome. Bifunctional catalysts, such as quinidine thiourea, have been shown to effectively catalyze three-component direct Mannich reactions to produce N-tosylated β-aminoketones with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied to the synthesis of chiral β-amino ketones.

One common approach involves the use of chiral N-tert-butanesulfinyl imines. The diastereoselective addition of nucleophiles, such as functionalized organolithium compounds, to these imines can produce a range of enantioenriched amino ketone derivatives. nih.gov Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries. An acid chloride substrate can be reacted with an oxazolidinone to form an imide, and substituents on the oxazolidinone ring then direct subsequent reactions, such as aldol additions, to the alpha position of the carbonyl group with high stereoselectivity.

Pseudoephedrine is another valuable chiral auxiliary. Asymmetric alkylation of substrates attached to pseudoephedrine provides a highly efficient route to optically active carboxylic acids and amino acids. nih.gov

| Chiral Auxiliary | Type of Reaction | Key Features |

| N-tert-butanesulfinyl imines | Nucleophilic addition | Versatile for synthesizing a variety of amino ketone derivatives. nih.gov |

| Oxazolidinones | Aldol reactions, alkylations | High stereoselectivity directed by substituents on the auxiliary. |

| Pseudoephedrine | Alkylation | Efficient for the synthesis of optically active carboxylic acids and amino acids. nih.gov |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the synthesis of β-amino ketones.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, cinchona alkaloid-based chiral phase-transfer catalysts have been successfully employed in the highly enantioselective nucleophilic addition of ketones to imines, affording β-amino ketones with excellent yields and enantioselectivities (up to 97% ee). rsc.org

Metal-based catalysts also play a significant role. Dinuclear zinc catalysts have been applied to highly asymmetric Mannich-type reactions to generate syn-1,2-amino alcohols, which are precursors to β-amino ketones. organic-chemistry.org Silver acetate in combination with an amino acid-derived phosphine ligand has been shown to be an effective catalyst for Mannich reactions between silyl enol ethers and various imines. organic-chemistry.org

| Catalyst Type | Example | Reaction | Stereoselectivity |

| Organocatalyst | Cinchona alkaloid-based phase-transfer catalyst | Nucleophilic addition of ketones to imines | Up to 97% ee rsc.org |

| Metal Catalyst | Dinuclear Zinc Catalyst | Mannich-type reaction | High enantioselectivity for syn products organic-chemistry.org |

| Metal Catalyst | Silver Acetate/Phosphine Ligand | Mannich reaction of silyl enol ethers | High enantioselectivity organic-chemistry.org |

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. springernature.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs), also known as aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govresearchgate.net This capability makes them ideal for the asymmetric synthesis of chiral amines and amino ketones from prochiral ketone precursors. mdpi.com

The synthesis of β-amino acids and their derivatives using transaminases has been an area of active research. nih.gov In this process, a prochiral β-keto acid or ester is asymmetrically aminated by the transaminase to yield the desired chiral β-amino acid or ester. nih.govnih.gov A significant challenge with β-keto acid substrates is their tendency to decarboxylate under mild conditions. nih.gov To circumvent this, stable β-ketoesters can be used as starting materials, which are then hydrolyzed in situ by a lipase before the transamination step. nih.gov

The equilibrium of the transamination reaction can be unfavorable for amine synthesis. To drive the reaction towards the product, strategies such as using a large excess of the amino donor or removing one of the by-products can be employed. mdpi.com For example, coupling the transaminase reaction with a pyruvate decarboxylase can effectively remove the pyruvate by-product, shifting the equilibrium towards the formation of the desired amine. mdpi.com

| Enzyme System | Substrate | Key Feature | Outcome |

| Transaminase | Prochiral β-ketoester | Coupled with lipase for in situ substrate generation | Efficient synthesis of chiral β-amino acids nih.gov |

| Transaminase | Prochiral ketone | Coupled with pyruvate decarboxylase | Overcomes unfavorable equilibrium by by-product removal mdpi.com |

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze a reaction with only one of the enantiomers, leaving the other enantiomer unreacted. nih.gov The reacted and unreacted enantiomers can then be separated based on their different chemical or physical properties.

Various enzymes, including lipases and oxidases, have been employed for the kinetic resolution of racemic compounds. nih.govmdpi.com For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com The choice of enzyme, solvent, and acylating agent can significantly impact the efficiency and enantioselectivity of the resolution. mdpi.com

In the context of β-amino ketones, enzymatic resolution could be applied to a racemic mixture of the compound or a suitable precursor. For instance, a racemic β-amino alcohol precursor could be resolved using a lipase-catalyzed transesterification reaction. mdpi.com

| Enzyme | Reaction Type | Substrate Type | Key Advantage |

| Lipase | Transesterification/Acylation | Racemic alcohols, amines | High enantioselectivity under optimized conditions mdpi.commdpi.com |

| Amino acid oxidase | Oxidation | Racemic amino acids/amines | Selective oxidation of one enantiomer nih.gov |

Whole-Cell Biocatalysis in Chiral Amine Production

The synthesis of chiral amines, a critical component in many pharmaceutical compounds, has increasingly benefited from biocatalytic methods. Whole-cell biocatalysis, in particular, presents a robust and sustainable alternative to traditional chemical synthesis. This approach utilizes intact microbial cells (like Escherichia coli) that have been genetically engineered to express specific enzymes capable of performing desired chemical transformations. nih.gov A significant advantage of using whole cells is the inherent presence of a complete metabolic system that can regenerate and supply essential cofactors (e.g., NAD(P)H and ATP), eliminating the need to add these expensive molecules to the reaction mixture. acs.orgacs.org

The production of chiral amines from prochiral ketones is a common application of this technology. nih.gov Key enzymes employed in these biocatalytic cascades include transaminases (TAs), particularly ω-transaminases (ω-TAs), and amine dehydrogenases (AmDHs). mecp2024.com These enzymes facilitate the asymmetric amination of a ketone substrate to produce an enantiomerically pure amine.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine or D/L-alanine) to a ketone acceptor. acs.org The reaction's equilibrium can be shifted towards product formation by using an excess of the amine donor. acs.org

Amine Dehydrogenases (AmDHs): AmDHs are utilized in reductive amination reactions, converting ketones to chiral amines with high enantioselectivity. mecp2024.com

Researchers have successfully constructed multi-enzyme cascades within a single bacterial whole-cell system to perform complex transformations. nih.gov For instance, a four-enzyme cascade has been developed for the stereoselective amination of benzylic C-H bonds, achieving excellent enantiomeric excess (ee) values of up to 97.5%. nih.gov Similarly, enzyme cascades involving carboxylic acid reductases (CAR), ω-transaminases, and imine reductases (IRED) have been used to convert keto acids into chiral piperidines with high conversion and enantiomeric excess. acs.orgsemanticscholar.org

The application of directed evolution and protein engineering has been pivotal in developing biocatalysts with activity towards non-natural substrates. nih.govsemanticscholar.org A notable example is the development of a transaminase for the manufacture of sitagliptin, where an enzyme with no initial activity towards the target ketone was engineered to become a highly efficient catalyst for large-scale production. nih.govresearchgate.net Immobilization of whole-cell biocatalysts further enhances their utility, allowing for greater stability, reusability, and application in continuous-flow reactor systems for efficient chiral amine production. mdpi.com

Table 1: Examples of Whole-Cell Biocatalysis for Chiral Amine Synthesis

| Enzyme System | Host Organism | Substrate Type | Product Type | Key Performance Metrics |

|---|---|---|---|---|

| Multi-enzyme Cascade | E. coli | Ethylbenzene | (R)-1-phenylethylamine | >99% Conversion, 97.5% ee |

| CAR, ω-TA, IRED Cascade | E. coli | Keto Acids | Chiral Piperidines | Up to 93% Conversion, up to 93% ee |

| Engineered Transaminase | E. coli | Prositagliptin Ketone | Chiral Amine (Sitagliptin) | High Conversion, >99.95% ee |

Purification and Isolation Strategies for Synthetic Products

The purification and isolation of the target compound are critical final steps in any synthetic process to ensure the desired purity and removal of reagents, catalysts, and byproducts. For aminoketones like 1-amino-1-phenylpropan-2-one, which are often isolated as their hydrochloride salts to improve stability, several standard and advanced purification techniques are employed. acs.orgeuropa.eu The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization and Recrystallization: This is one of the most common and effective methods for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For hydrochloride salts, polar solvents or solvent mixtures are often used. This technique is powerful for removing minor impurities and can significantly enhance the final product's purity.

Chromatography: Chromatographic techniques are widely used for both purification and analysis.

High-Performance Liquid Chromatography (HPLC): Particularly in its preparative form, HPLC is a high-resolution technique used to separate the target compound from closely related impurities. mdpi.comnih.gov The separation is based on the differential partitioning of components between a stationary phase (packed in a column) and a liquid mobile phase. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is frequently used for purifying polar compounds like amine hydrochlorides. nih.gov

Solid-Phase Extraction (SPE): This technique is often used as a preliminary purification step to remove major classes of impurities or to concentrate the product from a dilute solution. nih.gov The sample is passed through a cartridge containing a solid adsorbent, which retains either the target compound or the impurities, allowing for their separation.

Liquid-Liquid Extraction: This is a fundamental work-up procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. After a reaction, an aqueous work-up can remove inorganic salts and water-soluble reagents. The pH of the aqueous layer can be adjusted to manipulate the charge state of the amine product, thereby controlling its partitioning between the aqueous and organic layers and facilitating separation from non-basic or non-acidic impurities.

In-Line Purification: For continuous flow synthesis processes, in-line purification methods are becoming increasingly important. nih.gov These techniques, such as scavenger columns (resins that bind to specific impurities or excess reagents), membrane-based separations (nanofiltration), and continuous liquid-liquid extraction, are integrated directly into the flow path. nih.gov This approach allows for the purification of reactive or unstable intermediates without manual handling and enables a streamlined, multi-step synthesis. nih.gov

Table 2: Comparison of Purification Strategies

| Technique | Principle | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Final purification of solid products. | Cost-effective, scalable, high purity achievable. | Requires a suitable solvent, potential for product loss. |

| Preparative HPLC | Differential partitioning between stationary and mobile phases. | High-purity separation of complex mixtures. | Excellent resolution for closely related impurities. | Expensive, solvent-intensive, lower throughput. |

| Solid-Phase Extraction | Adsorption onto a solid matrix. | Sample clean-up, concentration, and fractionation. | Fast, can be automated, reduces solvent use. | Limited loading capacity, primarily for clean-up. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Post-reaction work-up, removal of bulk impurities. | Simple, inexpensive, high capacity. | Can generate large volumes of solvent waste, may form emulsions. |

Advanced Chemical Reactivity and Derivatization Studies

Reaction Mechanisms of the Amino and Ketone Functionalities

The chemical behavior of 1-amino-1-phenylpropan-2-one (B3259658) is dictated by the interplay between its amino and ketone groups. The proximity of the electron-withdrawing carbonyl group influences the nucleophilicity of the amino group, while the amino group can, in turn, affect the reactivity of the carbonyl carbon.

Classical synthetic routes to α-amino ketones often involve either the nucleophilic substitution of an α-halogenated ketone with an amine or the electrophilic amination of an enolate. rsc.org The reactivity of the carbonyl group allows for the formation of enol or enolate intermediates under appropriate acidic or basic conditions, respectively. This enolization is a key step in reactions occurring at the α-carbon.

The amino group, being a primary amine, can react with the ketone functionality intramolecularly or intermolecularly with another ketone molecule to form imine derivatives, also known as Schiff bases. msu.edu These reactions are typically acid-catalyzed and reversible. msu.edu Furthermore, the reaction with secondary amines can lead to the formation of enamines. msu.edu Mechanistic studies on the synthesis of α-amino ketones have also indicated the potential for radical pathways, for instance, in the transition-metal-free direct α-C–H amination of ketones using catalysts like ammonium (B1175870) iodide. acs.org

Nucleophilic and Electrophilic Transformations of the Amino Group

The primary amino group in 1-amino-1-phenylpropan-2-one is a potent nucleophile, capable of participating in a wide range of bond-forming reactions.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. Common nucleophilic transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. The synthesis of N-substituted benzamide (B126) derivatives is a well-established transformation involving this type of reactivity. nih.gov

Reductive Amination: The amino group can react with other aldehydes or ketones to form an imine intermediate, which is then reduced in situ to form a new secondary or tertiary amine.

These transformations are fundamental in creating a diverse library of N-substituted derivatives. For example, the synthesis of N-acetamide-bonded compounds can be achieved through the reaction of amino compounds with chloroacetylating agents. nih.gov

Electrophilic Reactivity: While the amino group is primarily nucleophilic, it can be converted into an electrophilic species. For instance, treatment with a suitable oxidizing agent could generate a nitrene intermediate, although this is a highly reactive and less common transformation. More relevant to the synthesis of α-amino ketones is the concept of electrophilic amination, where an enolate nucleophile attacks an electrophilic nitrogen source, such as a hydroxylamine (B1172632) or azo compound, to form the C-N bond. rsc.org

Carbonyl Reactivity and Related Transformations

The ketone functionality is a key site for chemical modifications, primarily through nucleophilic addition to the electrophilic carbonyl carbon.

Nucleophilic Addition:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields 1-amino-1-phenylpropan-2-ol.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group results in the formation of tertiary alcohols after an aqueous workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) produces a cyanohydrin, adding a one-carbon unit and a hydroxyl group.

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amine derivatives to form C=N double bonds. msu.edu

Reaction with hydroxylamine (NH₂OH) yields an oxime.

Reaction with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., phenylhydrazine) produces hydrazones and phenylhydrazones, respectively.

Reaction with semicarbazide (B1199961) (H₂NNHCONH₂) forms a semicarbazone. msu.edu

These reactions are often used for the characterization and derivatization of ketones. The rate of these reactions is typically optimal under mildly acidic conditions (around pH 5). msu.edu

Cyclization and Rearrangement Pathways Involving 1-Amino-1-phenylpropan-2-one Hydrochloride

The bifunctional nature of 1-amino-1-phenylpropan-2-one makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Cyclization Reactions: The amino and ketone groups, or functionalities derived from them, can act as handles to build cyclic structures. For example, α-amino ketones are precursors in reactions that can lead to fused heterocyclic scaffolds. An illustrative strategy involves the cascade cyclization/annulation of related β-enamino diketones with o-phenylenediamine (B120857) to construct pyrrole-fused 1,5-benzodiazepine frameworks. nih.gov Another relevant transformation is the PIFA-mediated oxidative cyclization of N-arylcarboxamides, which can be derived from amino ketones, to form spirocyclopropane quinolinediones. rsc.org These spiro compounds can be further converted into complex tricyclic structures like pyrrolo[3,2-c]quinolinones through intermolecular amine ring-opening cyclization reactions. rsc.org

Rearrangement Pathways: α-Amino ketones and related structures can undergo various molecular rearrangements. A notable example in related compounds is the Heyns rearrangement, which involves the transformation of α-hydroxy ketones in the presence of an amine. rsc.org While not a direct reaction of the title compound, it highlights a potential rearrangement pathway for structurally similar intermediates.

Synthesis of Structurally Modified Analogues and Derivatives

The modification of the 1-amino-1-phenylpropan-2-one scaffold is a key strategy for developing new chemical entities. Modifications can be targeted at the amino group (N-substitution) or the phenyl ring (ring-substitution).

N-substituted derivatives are commonly synthesized by leveraging the nucleophilicity of the amino group.

Synthetic Routes:

Direct N-Alkylation: This involves the reaction of the primary amine with an alkyl halide. For instance, reductive amination of 1-phenyl-2-propanone with an amine like methylamine, followed by reduction, is a common route to N-methylated analogues.

Reductive Amination: A versatile, one-pot method involves reacting the parent α-amino ketone with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. youtube.com This directly yields N-alkylated products.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base provides N-acyl derivatives (amides). This is a standard method for producing compounds like N-benzoyl or N-acetyl derivatives. nih.gov

The table below summarizes various N-substituted derivatives and their general synthetic approaches.

| Derivative Type | General Structure (R-group on N) | Synthetic Route | Reagents |

|---|---|---|---|

| N-Alkyl | -CH₃, -CH₂CH₃, etc. | Direct Alkylation or Reductive Amination | Alkyl Halide + Base; Aldehyde/Ketone + Reducing Agent |

| N,N-Dialkyl | -N(CH₃)₂, etc. | Reductive Amination (from precursor ketone) | Dimethylamine + Reducing Agent |

| N-Benzyl | -CH₂-Ph | Reductive Amination | Benzaldehyde + Reducing Agent |

| N-Acyl (Amide) | -C(=O)CH₃, -C(=O)Ph, etc. | N-Acylation | Acyl Chloride/Anhydride + Base |

Introducing substituents onto the phenyl ring modifies the electronic and steric properties of the molecule.

Functionalization Strategies:

Synthesis from Substituted Precursors: The most straightforward strategy is to begin the synthesis with an already substituted aromatic compound. For example, starting with a 3-chloro-substituted benzophenone (B1666685) can ultimately yield a derivative with a chlorine atom on the phenyl ring, as seen in the synthesis of Clemeprol. wikipedia.org This approach avoids issues with regioselectivity and compatibility of functional groups during aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Direct functionalization of the phenyl ring of 1-amino-1-phenylpropan-2-one or a protected derivative is also possible. The existing alkylamino ketone side chain is an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the protonated amine and ketone. Typical EAS reactions include:

Halogenation: Introduction of Cl, Br, or I using appropriate reagents (e.g., Br₂/FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can be challenging with an unprotected amino group present.

The choice of strategy depends on the desired substituent and its position on the aromatic ring. The precursor-based approach generally offers better control and higher yields.

Sophisticated Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Amino-1-phenylpropan-2-one (B3259658) hydrochloride. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all key hydrogen atoms. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2–7.6 ppm). oregonstate.edulibretexts.org The single proton on the α-carbon (the chiral center), being adjacent to the phenyl ring, the amino group, and the carbonyl group, is expected to resonate as a quartet or multiplet around δ 5.0-5.5 ppm. The three protons of the methyl group (CH₃) adjacent to the carbonyl group would appear as a sharp singlet further upfield, typically around δ 2.2–2.6 ppm. usp.br The protons of the amine group (-NH₃⁺) can be broad and their chemical shift is variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal in the far downfield region of the spectrum, typically between 205–220 ppm for ketones. libretexts.orglibretexts.org The carbon atoms of the aromatic ring produce signals in the δ 125–150 ppm range. The α-carbon, bonded to the nitrogen and phenyl group, would appear around δ 50-65 ppm, while the methyl carbon would resonate in the upfield region, typically δ 20–30 ppm. libretexts.orgoregonstate.edu

Stereochemical Assignment: While standard NMR confirms the constitution, advanced NMR techniques, potentially involving the use of chiral shift reagents, can be employed to differentiate between the enantiomers ((R)- and (S)-forms) of the compound. These reagents form diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of enantiomeric purity.

Table 1: Typical Predicted NMR Chemical Shifts (δ) for 1-Amino-1-phenylpropan-2-one hydrochloride Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

| ¹H NMR | Atom | Predicted δ (ppm) | Multiplicity |

| Phenyl | Ar-H | 7.2 - 7.6 | Multiplet |

| Methine | CH (NH₃⁺) | 5.0 - 5.5 | Quartet / Multiplet |

| Amine | NH ₃⁺ | Variable | Broad Singlet |

| Methyl | CO-CH ₃ | 2.2 - 2.6 | Singlet |

| ¹³C NMR | Atom | Predicted δ (ppm) | |

| Carbonyl | C =O | 205 - 220 | |

| Phenyl (ipso) | Ar-C -CH | 130 - 140 | |

| Phenyl | C (Aromatic) | 125 - 135 | |

| Methine | C H(NH₃⁺) | 50 - 65 | |

| Methyl | CO-C H₃ | 20 - 30 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. A key feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1700–1725 cm⁻¹ for an aliphatic ketone. libretexts.orgvscht.czlibretexts.orgbyu.edu The presence of the amine hydrochloride salt gives rise to broad absorption bands in the 2400–2700 cm⁻¹ region due to the N-H stretching vibrations. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. vscht.cz Additionally, C=C stretching vibrations from the aromatic ring are typically found in the 1400–1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic ring breathing modes, such as the strong band observed around 1001 cm⁻¹ for mono-substituted benzenes, are particularly prominent in Raman spectra and serve as a reliable marker for the phenyl group. maps.org The carbonyl stretch is also visible, though often weaker than in the IR spectrum. researchgate.net These techniques are valuable in forensic science for distinguishing between cathinone (B1664624) regioisomers. maps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amine Salt (-NH₃⁺) | 2400 - 2700 | Medium, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| Ring Breathing | Mono-substituted Benzene | ~1001 | Strong (Raman) |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights through analysis of its fragmentation patterns. For 1-Amino-1-phenylpropan-2-one (free base, C₉H₁₁NO), the monoisotopic mass is approximately 149.08 Da. The protonated molecule [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 150.09.

The fragmentation of cathinone derivatives under electron ionization (EI) or collision-induced dissociation (CID) is dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to a functional group. researchgate.netwikipedia.orgochemacademy.comlibretexts.org For this molecule, two primary α-cleavage pathways exist:

Formation of an Iminium Cation: Cleavage of the bond between the α-carbon and the carbonyl carbon is a dominant pathway. researchgate.netnih.gov This results in the formation of a stable iminium cation [C₆H₅CHNH₂]⁺ (m/z 106) and the loss of an acetyl radical (•COCH₃). This iminium ion is often the base peak in the mass spectrum of related cathinones. nih.gov

Formation of a Benzoyl Cation: Cleavage of the Cα-Cβ bond (the bond between the chiral center and the methyl group) can occur, though it is generally less favored. More characteristic is cleavage on the other side of the carbonyl group, which is not an alpha-cleavage relative to the amine. However, fragmentation can produce a benzoyl cation [C₆H₅CO]⁺ (m/z 105) through cleavage of the bond between the carbonyl carbon and the α-carbon, followed by rearrangement or further fragmentation. nih.govshimadzu.com

Table 3: Predicted Key Mass Fragments of 1-Amino-1-phenylpropan-2-one

| Ion | Formula | Predicted m/z | Origin |

| Protonated Molecule | [C₉H₁₁NO + H]⁺ | 150.09 | Parent Ion |

| Iminium Cation (Base Peak) | [C₇H₈N]⁺ | 106.07 | α-cleavage with loss of •COCH₃ |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.03 | Fragmentation at carbonyl group |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Loss of CO from Benzoyl Cation |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity analysis and chiral separations of cathinone derivatives. nih.govresearchgate.net

For purity assessment , a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govhplc.eu This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. The compound is detected using a UV detector, typically at a wavelength around 254 nm where the phenyl group absorbs strongly. Purity is calculated by comparing the relative area of the main peak to the sum of all peak areas.

For enantiomeric excess determination , a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® columns), have proven effective for the chiral separation of a wide range of cathinone derivatives. researchgate.netscilit.com These separations are often performed in normal-phase mode, using a mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., triethylamine) to improve peak shape and resolution. researchgate.net This allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their individual quantification and the calculation of enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and impurity profiling of volatile and semi-volatile compounds like 1-Amino-1-phenylpropan-2-one. researchgate.netnih.gov It is a standard method in forensic laboratories for the analysis of synthetic cathinones. shimadzu.comsemanticscholar.org

In this method, the sample is injected into the gas chromatograph, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column (e.g., HP-5MS) based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS generates a mass spectrum for each separated peak, providing a fragmentation pattern that serves as a chemical fingerprint. nih.gov

This allows for the positive identification of 1-Amino-1-phenylpropan-2-one by comparing its retention time and mass spectrum to that of a known reference standard. Furthermore, GC-MS is highly effective for impurity profiling, as it can separate and identify minor components, such as starting materials, by-products from the synthesis, or degradation products. researchgate.net While many cathinones can be analyzed directly, derivatization may sometimes be used to improve chromatographic performance or to aid in the differentiation of isomers. semanticscholar.org

X-ray Crystallography for Solid-State Structure and Conformational Studies

Studies on various cathinone hydrochlorides have revealed common structural features. For instance, the hydrochloride salts often crystallize in monoclinic space groups such as P21/c or P21/n. d-nb.infonih.gov The analysis of the crystal structure confirms the connectivity of the atoms and provides insights into the conformational preferences of the molecule in the solid state. The phenyl ring is typically planar, and the bond distances and angles within the molecule are generally within expected ranges. nih.gov X-ray crystallographic studies have also confirmed that many synthetic cathinones exist as racemic mixtures in the crystalline form. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique allows for the complete and unambiguous assignment of the (R) or (S) configuration at the chiral center. nih.govresearchgate.net

The crystallographic data obtained can be deposited in structural databases, such as the Cambridge Structural Database, allowing for rapid identification of the substance in the future based on its unit cell parameters. nih.govresearchgate.net

| Parameter | Example Data for a Cathinone HCl Derivative | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Key Intermolecular Interaction | N–H···Cl Hydrogen Bonds | d-nb.info |

| N···Cl Distance Range | 3.084–3.154 Å | d-nb.info |

Advanced Chiroptical Methods (e.g., Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA))

Advanced chiroptical methods provide detailed structural information about chiral molecules in solution. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that are sensitive to the stereochemistry of a molecule.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org Since VCD is highly sensitive to the mutual orientation of different groups within a molecule, it provides three-dimensional structural information. wikipedia.org A key advantage of VCD is that the experimental spectrum of an enantiomer can be compared with spectra simulated from first principles (ab initio calculations), which allows for the determination of the absolute configuration of the molecule in solution without the need for crystallization. wikipedia.orgyoutube.com This makes VCD a valuable tool for stereochemical assignment, especially when X-ray crystallography is not feasible. youtube.com

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org ROA is also highly sensitive to chirality and provides a detailed vibrational fingerprint that can be used to study the structure and behavior of chiral molecules in solution. wikipedia.orgresearchgate.net The ROA spectra of isomeric compounds can reveal subtle differences in their molecular framework and conformation. cas.cz The combination of experimental ROA spectra with quantum chemical calculations can provide a comprehensive picture of the structural and conformational properties of the molecule. nih.govresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

For related cathinone (B1664624) analogs, Density Functional Theory (DFT) is a commonly used method to investigate electronic properties. These calculations provide insights into molecular orbitals (HOMO and LUMO), electrostatic potential maps, and descriptors such as ionization potential, electron affinity, and chemical hardness. Such studies help in understanding the reactive nature of these molecules. However, specific DFT data for 1-Amino-1-phenylpropan-2-one (B3259658) hydrochloride is absent from the current body of scientific literature.

Conformational Analysis and Energy Landscape Studies via Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and energy landscapes of molecules. For various synthetic cathinones, MD simulations have been used to study their stability and interactions within biological targets, such as the human dopamine (B1211576) transporter. These simulations provide a dynamic view of the molecule's behavior over time. No specific MD simulation studies have been published for 1-Amino-1-phenylpropan-2-one hydrochloride.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR) to aid in the structural identification of new compounds. For instance, gauge-including atomic orbital (GIAO) NMR calculations using DFT have been applied to cathinone and its derivatives to model chemical shifts, which are then compared with experimental data. Similar predictive studies for this compound have not been identified.

Structure-Activity Relationship (SAR) Modeling at the Molecular Level

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. These models, often built using computational data, help in designing new compounds with desired properties. While extensive SAR studies exist for the broader class of synthetic cathinones, focusing on how substitutions on the phenyl ring or nitrogen atom affect activity, specific molecular modeling and SAR analyses for this compound are not available.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry can be employed to explore and map out potential synthetic or metabolic reaction pathways. This involves calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a reaction. While synthesis routes for related phenylpropanolamines and the metabolism of precursor molecules like phenylacetone (B166967) have been discussed, there are no published computational studies specifically elucidating the reaction pathways involving this compound.

Biological and Pharmacological Research Applications

Academic Investigations into Toxicological Profiles and Cellular Impact (Excluding Dosage)

Mechanistic Studies of Cellular and Sub-cellular Effects

Research into 1-Amino-1-phenylpropan-2-one (B3259658) hydrochloride and related synthetic cathinones has elucidated several key cellular and sub-cellular mechanisms of action. These compounds are known to be psychomotor stimulants that primarily exert their effects by interacting with and impairing the normal function of plasma membrane transporters for monoamines such as dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govresearchgate.net The interaction with these transporters leads to an increase in extracellular concentrations of these neurotransmitters in the brain, which enhances cell-to-cell monoamine signaling. nih.govresearchgate.net

The specific mechanism of interaction with monoamine transporters can differ among various synthetic cathinones. They can be broadly categorized into two groups: "releasers" and "blockers". nih.govresearchgate.net Releasers, like ring-substituted cathinones, act as transporter substrates, causing a reversal of the normal direction of transporter flux and thereby evoking neurotransmitter release. nih.govresearchgate.net In contrast, "blockers," such as those containing a pyrrolidine (B122466) ring, function as potent transporter inhibitors that block the reuptake of neurotransmitters. nih.govresearchgate.net

Beyond their effects on monoamine transporters, studies have revealed that synthetic cathinones can trigger a cascade of detrimental cellular events. In vitro research using various neuronal cell lines has demonstrated that exposure to these compounds can lead to a significant increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.netnih.gov This elevation in oxidative stress is a critical factor contributing to their cytotoxicity. nih.gov

Furthermore, these compounds have been shown to impair mitochondrial function. nih.govresearchgate.net This includes disruption of the mitochondrial electron transport chain, which leads to a depletion of cellular ATP levels and compromises cellular energy metabolism. nih.govresearchgate.net The culmination of these effects—oxidative stress, mitochondrial dysfunction, and energy depletion—can induce apoptotic signaling pathways, leading to programmed cell death. nih.govresearchgate.netnih.govnih.gov Research has also identified the induction of autophagy and necrosis as other potential outcomes of exposure. nih.gov Some of these cytotoxic effects have been shown to be reversible by antioxidants, further highlighting the central role of oxidative stress in the cellular damage caused by these compounds. nih.gov

| Cell Type | Compound | Observed Cellular/Sub-cellular Effects | Reference |

|---|---|---|---|

| SH-SY5Y (dopaminergic neuroblastoma) | Mephedrone, Methylone, MDPV | Increased ROS/RNS production, mitochondrial dysfunction, ATP depletion, apoptosis, autophagy. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| HT22 (mouse hippocampal) | 3-Fluoromethcathinone | Increased intracellular production of reactive oxygen species, induction of oxidative stress, autophagy, and apoptosis. researchgate.net | researchgate.net |

| HepG2 (hepatocyte) | MDPV, Mephedrone, Naphyrone | Disrupted electron transport chain activity and depleted cellular ATP stores. researchgate.net | researchgate.net |

| Dopaminergic SH-SY5Y Cells | Butylone, Pentylone, MDPV | Accumulation of ROS, mitochondrial dysfunction, altered Ca2+ homeostasis, leading to apoptotic cell death. nih.gov | nih.gov |

Neurotoxicological Research and Related Pathways

The cellular and sub-cellular effects of synthetic cathinones, including 1-Amino-1-phenylpropan-2-one hydrochloride, form the basis of their observed neurotoxicity. frontiersin.orgresearchgate.net Research in this area focuses on understanding the pathways through which these compounds induce damage to the central nervous system. researchgate.net The primary mechanism of neurotoxicity is linked to their profound impact on monoaminergic systems. frontiersin.orgmdpi.com

Chronic or high-dose exposure to synthetic cathinones can lead to long-term damage to dopaminergic and serotoninergic nerve endings. frontiersin.orgmdpi.com Studies have demonstrated that repeated administration can cause significant decreases in the levels of dopamine and serotonin in brain regions like the striatum. mdpi.com This is often accompanied by a reduction in the density of dopamine transporters (DAT) and serotonin transporters (SERT), which contributes to persistent damage to these neurotransmitter systems. mdpi.com

A key pathway implicated in the neurotoxicity of synthetic cathinones is oxidative stress. researchgate.net The overproduction of reactive oxygen species (ROS) within neuronal cells, as a consequence of mitochondrial dysfunction and altered neurotransmitter metabolism, can overwhelm the endogenous antioxidant defenses. nih.govnih.gov This leads to oxidative damage to crucial cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal cell death. nih.gov

Neuroinflammation is another critical pathway in cathinone-induced neurotoxicity. frontiersin.orgresearchgate.net The neurotoxic environment created by these compounds can activate glial cells, such as microglia and astrocytes. frontiersin.org This activation leads to the release of proinflammatory cytokines, which can exacerbate neuronal damage and promote a state of chronic neuroinflammation, further contributing to neurodegeneration. frontiersin.org Studies have shown that certain synthetic cathinones significantly increase microglial activation in key brain areas. frontiersin.org Additionally, research indicates that some cathinone (B1664624) derivatives can induce calpain and caspase-mediated apoptosis and necrosis in neurons, contributing to their cytotoxic impact. researchgate.net

| Neurotoxic Effect | Underlying Pathway/Mechanism | Example Compounds Implicated | Reference |

|---|---|---|---|

| Dopaminergic & Serotoninergic Damage | Depletion of neurotransmitters (dopamine, serotonin), reduction in transporter density (DAT, SERT). mdpi.com | Methcathinone, Mephedrone | mdpi.com |

| Oxidative Stress | Increased ROS/RNS formation, mitochondrial dysfunction, depletion of glutathione. nih.gov | Mephedrone, Methylone, MDPV | nih.gov |

| Neuroinflammation | Activation of microglia and astrocytes, release of proinflammatory cytokines (e.g., IL-1β, TNF-α). frontiersin.org | α-PVP, Mephedrone | frontiersin.org |

| Neuronal Apoptosis & Necrosis | Induction of apoptotic signaling, caspase activation, chromatin condensation. nih.govresearchgate.net | Mephedrone, MDPV | nih.govresearchgate.net |

Applications in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. This is particularly crucial in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety. The class of chiral aminoketones, to which 1-amino-1-phenylpropan-2-one (B3259658) belongs, are considered versatile chiral building blocks for the asymmetric synthesis of other chiral amino compounds.

The presence of both an amino group and a ketone group provides multiple reactive sites for stereoselective transformations. For instance, the ketone can be stereoselectively reduced to form a chiral amino alcohol, a common structural motif in pharmaceuticals. Similarly, the amine group can be modified or used to direct the stereochemistry of reactions at other parts of the molecule. The application of biocatalysis, using enzymes like transaminases, has become a superior alternative to traditional chemical catalysis for producing such chiral building blocks for the pharmaceutical industry. The synthesis of chiral γ-amino ketones, for example, provides access to key intermediates for constructing various nitrogen-containing heterocyclic compounds like pyrrolidines and indolizidines.

Table 1: Physicochemical Properties of 1-Amino-1-phenylpropan-2-one hydrochloride

| Property | Value | Source |

| CAS Number | 3904-16-3 | |

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| IUPAC Name | 1-amino-1-phenylpropan-2-one;hydrochloride |

Intermediate in the Synthesis of Complex Organic Molecules

The β-aminoketone moiety is a fundamental skeleton found in numerous natural products, drugs, and other bioactive molecules. As such, compounds like 1-amino-1-phenylpropan-2-one serve as critical intermediates in the synthesis of a wide array of more complex organic structures. The reactivity of the amine and ketone groups allows for the construction of various heterocyclic systems.

Research on the related isomer, 2-amino-1-phenylpropan-1-one hydrochloride, has shown its utility as an intermediate in the synthesis of compounds such as ethyl formate, as well as triazine and alicyclic compounds. The broader class of β-aminoketones are well-established precursors for synthesizing a variety of complex molecules, including:

Piperidines

Morpholinones

Piperazinones

Indolizines

Benzo

常见问题

Q. How can researchers verify the purity of 1-Amino-1-phenylpropan-2-one hydrochloride in laboratory settings?

Methodological Answer: Purity verification typically involves a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Quantify impurities using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity and detect residual solvents or byproducts.

- Elemental Analysis (EA): Compare experimental carbon, hydrogen, and nitrogen percentages with theoretical values (e.g., C: 54.55%, H: 6.47%, N: 5.84% for CHClNO) .

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer: A common approach involves:

- Reductive Amination: React 1-phenylpropan-2-one with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. The hydrochloride salt is precipitated by adding concentrated HCl .

- Alternative Pathway: Use thionyl chloride (SOCl) to convert the free base to the hydrochloride form under anhydrous conditions, as described for structurally similar amines .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point)?

Methodological Answer:

- Reproduce Conditions: Verify experimental parameters (e.g., heating rate, sample preparation) against literature protocols.

- Cross-Validate Techniques: Use differential scanning calorimetry (DSC) alongside traditional capillary methods to resolve inconsistencies.

- Consult Multiple Sources: Compare data from peer-reviewed journals over supplier SDS, which often omit critical parameters .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s instability under oxidative conditions?

Methodological Answer:

- Radical Scavenging Assays: Use DPPH or ABTS assays to evaluate susceptibility to oxidation.

- LC-MS Analysis: Identify degradation products (e.g., hydroxylated derivatives or dimerization byproducts) under controlled oxidative stress (HO, UV light).

- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites, such as the amino group or ketone moiety .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Determine absolute configuration and hydrogen-bonding networks. For example, monoclinic space groups (e.g., P2/c) are common for hydrochloride salts, with Cl ions stabilizing the lattice .

- Comparative Analysis: Overlay experimental XRD patterns with simulated data from computational tools (e.g., Mercury CSD) to validate structural hypotheses .

Q. What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Kinetic Studies: Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How do researchers address conflicting toxicity data in academic literature?

Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC values under standardized conditions.

- Meta-Analysis: Aggregate data from OECD guidelines and WHO reports, adjusting for variables like solvent choice or exposure duration .

Safety and Handling

Q. What first-aid protocols are critical for accidental exposure during synthesis?

Methodological Answer:

- Inhalation: Immediate removal to fresh air; administer oxygen if respiratory distress occurs.

- Skin Contact: Wash with 10% sodium bicarbonate solution to neutralize residual HCl, followed by soap and water.

- Documentation: Maintain SDS-compliant records (e.g., EC 1907/2006) and ensure emergency eyewash stations are accessible .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Parameter Calculations: Use Hansen solubility parameters (δ) to predict miscibility. For example, δ = 47.9 MPa vs. δ = 26.7 MPa.

- Experimental Replication: Measure solubility at controlled temperatures (25°C ± 0.5) using gravimetric or UV-Vis methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。